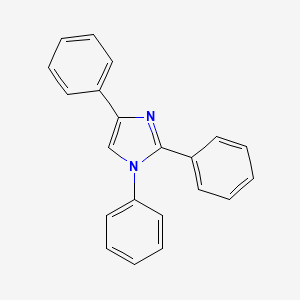

1,2,4-Triphenyl-1H-imidazole

Description

Contextualization within Imidazole (B134444) Heterocyclic Chemistry

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. ajrconline.orgbiomedpharmajournal.org This structural motif is fundamental to numerous natural products, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA. biomedpharmajournal.orgsciencepublishinggroup.com The imidazole ring's unique electronic properties, arising from its two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, contributing to its diverse biological activities. ajrconline.org Imidazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ajrconline.orgnih.govnih.gov

The introduction of phenyl groups at the 1, 2, and 4 positions of the imidazole core significantly influences its chemical and physical characteristics. These bulky phenyl substituents create a sterically hindered environment and extend the π-conjugated system of the molecule. This extended conjugation is a key factor in the photophysical properties of triphenylimidazoles, such as their fluorescence and chemiluminescence. researchgate.net The chemistry of 1,2,4-triphenyl-1H-imidazole is a specialized area within the broader field of imidazole chemistry, focusing on the unique attributes conferred by the triphenyl substitution pattern.

Historical Development and Significance of Triphenylimidazoles

The history of imidazole synthesis dates back to 1858 when Heinrich Debus first prepared the parent imidazole, which he named glyoxaline. ajrconline.orgmdpi.com However, the synthesis of the triphenyl derivative, lophine, was first reported by Bronisław Radziszewski in 1882. scribd.com This reaction, now a cornerstone of imidazole synthesis, demonstrated that the condensation of benzil (B1666583), benzaldehyde (B42025), and ammonia (B1221849) in an alcoholic solution could yield 2,4,5-triphenylimidazole (B1675074) in nearly quantitative amounts. scribd.com

The significance of triphenylimidazoles lies in their diverse applications. Historically, lophine was one of the first compounds recognized for its chemiluminescent properties. This has led to its use in analytical chemistry and as a building block for more complex luminescent materials. researchgate.net In recent decades, research has expanded to explore the utility of triphenylimidazole derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and chemical sensors. chemimpex.comscilit.com Their thermal stability and favorable electronic properties make them attractive candidates for these advanced applications. chemimpex.com

Overview of Established Synthetic Strategies for this compound

The primary and most established method for synthesizing triphenylimidazoles is the Debus-Radziszewski reaction. wikipedia.orgslideshare.net This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde (like benzaldehyde), and a source of ammonia (typically ammonium (B1175870) acetate). scribd.comtandfonline.com

The general scheme for the synthesis of 2,4,5-triphenyl-1H-imidazole is as follows:

Reactants:

Benzil (a 1,2-dicarbonyl compound)

Benzaldehyde (an aldehyde)

Ammonium acetate (B1210297) (as a source of ammonia)

Reaction Conditions:

Typically carried out in a solvent such as glacial acetic acid or ethanol. wjbphs.combiotechjournal.in

The reaction mixture is often heated under reflux for several hours. wjbphs.com

While the classical approach provides good yields, modern variations aim to improve efficiency and sustainability. These include:

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields. ijirt.orgijpsr.com

Use of green catalysts: Researchers have explored the use of environmentally benign catalysts like molecular iodine and various solid acids to promote the reaction under milder conditions. biotechjournal.inwisdomlib.org

Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent, further enhancing the green credentials of the synthesis. tandfonline.comwisdomlib.org

The synthesis of 1-substituted-2,4,5-triphenylimidazoles can be achieved by modifying the Debus-Radziszewski synthesis, where a primary amine is used instead of ammonia, leading to the formation of N-substituted imidazoles. scribd.comwikipedia.org

Current Academic Research Landscape and Unaddressed Challenges in this compound Chemistry

Current research on this compound and its derivatives is highly interdisciplinary, spanning organic synthesis, materials science, and medicinal chemistry. A significant area of focus is the development of novel derivatives with tailored photophysical properties for applications in optoelectronics. scilit.comontosight.aisioc-journal.cn This includes the synthesis of push-pull chromophores where the triphenylimidazole core acts as an electron donor. scilit.comrsc.org

Another active research direction is the exploration of these compounds as functional materials. Their ability to form stable complexes with transition metals makes them interesting as ligands in coordination chemistry and catalysis. chemimpex.com Furthermore, their unique molecular structure has led to investigations into their use as chemical sensors and in the construction of advanced materials with specific electronic properties. chemimpex.com

Despite the progress, several challenges remain. One of the key limitations is the often harsh conditions and moderate yields of classical synthetic methods. While greener alternatives are being developed, there is still a need for more efficient and scalable synthetic routes. researchgate.net A systematic understanding of the structure-property relationships in this class of compounds is also incomplete, which hinders the rational design of new materials with desired functionalities. scilit.com Further research is needed to fully elucidate how modifications to the phenyl rings and the imidazole core affect the electronic and photophysical properties of these molecules.

Research Objectives and Scope of Investigations on this compound

The overarching research objectives in the field of this compound chemistry are centered on leveraging its unique properties for the development of advanced functional materials and bioactive molecules. Key areas of investigation include:

Synthesis of Novel Derivatives: A primary objective is the design and synthesis of new this compound derivatives with enhanced or novel properties. This involves introducing various substituents onto the phenyl rings to modulate their electronic and steric characteristics. ijrpr.comeurjchem.com

Photophysical Studies: A significant portion of research is dedicated to the detailed investigation of the photophysical properties of these compounds, including their absorption, fluorescence, and chemiluminescence. sioc-journal.cnrsc.org The goal is to understand the underlying principles that govern these properties to design more efficient materials for applications like OLEDs and sensors.

Materials Science Applications: Researchers are actively exploring the incorporation of this compound scaffolds into polymers and other materials to create novel organic electronic devices. researchgate.netchemimpex.com

Medicinal Chemistry Exploration: While this article focuses on the chemical aspects, it is worth noting that the imidazole scaffold's prevalence in bioactive compounds continues to inspire research into the potential pharmacological applications of its triphenyl derivatives. ijirt.orgscispace.com

The scope of these investigations is broad, encompassing fundamental studies of reaction mechanisms, the development of new synthetic methodologies, detailed characterization of molecular properties, and the fabrication and testing of prototype devices.

Data Tables

Table 1: Physical Properties of 2,4,5-Triphenyl-1H-imidazole (Lophine)

| Property | Value | Reference |

| IUPAC Name | 2,4,5-Triphenyl-1H-imidazole | ijirt.org |

| Synonyms | Lophine | chemimpex.com |

| Molecular Formula | C₂₁H₁₆N₂ | chemimpex.comijirt.org |

| Molecular Weight | 296.37 g/mol | chemimpex.com |

| Melting Point | 272-276 °C | ijirt.org |

| Appearance | White to orange to green crystalline powder | chemimpex.com |

Table 2: Common Reactants in the Synthesis of Triphenylimidazoles

| Reactant Type | Example Compound |

| 1,2-Dicarbonyl | Benzil |

| Aldehyde | Benzaldehyde |

| Ammonia Source | Ammonium acetate |

| Primary Amine (for N-substitution) | Aniline |

Structure

3D Structure

Properties

CAS No. |

36631-19-3 |

|---|---|

Molecular Formula |

C21H16N2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1,2,4-triphenylimidazole |

InChI |

InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)21(22-20)18-12-6-2-7-13-18/h1-16H |

InChI Key |

NOQONXWBCSGVGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation for 1,2,4 Triphenyl 1h Imidazole

Classical Condensation Approaches to the Imidazole (B134444) Core

The foundational methods for constructing the imidazole ring system rely on the condensation of smaller, readily available precursors. While the most widely cited examples of these reactions produce the 2,4,5-trisubstituted isomer, the underlying principles can be adapted to target specific substitution patterns, including the 1,2,4-triphenyl configuration.

Radziszewski Reaction and its Contemporary Adaptations

The Radziszewski reaction, first reported in 1882, is a multicomponent reaction that classically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a trisubstituted imidazole. mdpi.com A critical modification to this method allows for the synthesis of N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org

To specifically construct 1,2,4-triphenyl-1H-imidazole, this modified approach is necessary. The synthesis would theoretically involve the condensation of three specific components:

An N-1 source: Aniline, to provide the N-1 phenyl group.

A C-2 source: Benzaldehyde (B42025), to provide the C-2 phenyl group.

A C-4/C-5 source: Phenylglyoxal, which would provide the C-4 phenyl group and the hydrogen atom at the C-5 position after cyclization.

The proposed mechanism involves the initial formation of an imine from the reaction between the primary amine (aniline) and the aldehyde (benzaldehyde). Concurrently, the α-ketoaldehyde (phenylglyoxal) reacts with another molecule of the amine. These intermediates then combine and undergo cyclization and subsequent dehydration (aromatization) to yield the final 1,2,4-trisubstituted imidazole ring. Contemporary adaptations focus on improving yields and reaction conditions through the use of various catalysts, which overlap with modern synthetic pathways.

Debus-Type Syntheses and Related Cyclizations

The Debus synthesis, which predates the Radziszewski reaction, first described the formation of imidazole from glyoxal and formaldehyde (B43269) in the presence of ammonia in 1858. pharmaguideline.com The terms Debus and Radziszewski synthesis are often used interchangeably to describe the general three-component condensation reaction to form imidazoles. mdpi.comijprajournal.com

Like the Radziszewski reaction, the Debus synthesis can be adapted for N-substituted products by using a primary amine. wikipedia.org Therefore, the application of a Debus-type synthesis to form this compound would follow the same logic, requiring the cyclocondensation of phenylglyoxal, benzaldehyde, and aniline. The reaction is typically carried out in a protic solvent like acetic acid, which facilitates the various condensation and dehydration steps involved in the formation of the imidazole core. rowan.edu

Modern Catalyst-Mediated Synthetic Pathways

Modern synthetic chemistry has introduced a host of catalyst-mediated approaches that offer improved yields, milder reaction conditions, and greater efficiency compared to classical methods.

Metal-Catalyzed Ring-Forming Reactions

Metal catalysts have proven effective in promoting the synthesis of substituted imidazoles, including pathways that can generate the 1,2,4-trisubstituted pattern. A notable modern approach involves a copper-catalyzed reaction that utilizes chalcones and primary amines. acs.org

This method facilitates the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles through an unusual C–C bond cleavage of the chalcone precursor. nih.gov In a model reaction to form the analogous compound 1-benzyl-2,4-diphenyl-1H-imidazole, (E)-chalcone was reacted with benzylamine in the presence of a catalytic system comprising copper(II) trifluoromethanesulfonate (Cu(OTf)₂) and iodine (I₂). acs.orgnih.gov The reaction proceeds in a solvent such as toluene at 70°C. acs.org By substituting benzylamine with aniline, this methodology can be directly applied to the synthesis of this compound.

The proposed mechanism involves the formation of key intermediates facilitated by the copper catalyst, leading to the cleavage of the α,β-unsaturated C–C bond in the chalcone and subsequent cyclization with the amine to form the desired imidazole product. acs.org

| Catalyst System | Reactants | Product | Solvent | Yield |

|---|---|---|---|---|

| Cu(OTf)₂ / I₂ | (E)-Chalcone, Benzylamine | 1-Benzyl-2,4-diphenyl-1H-imidazole | Toluene | 60% |

| Cu(OTf)₂ / I₂ | (E)-4-Chlorochalcone, Benzylamine | 1-Benzyl-4-(4-chlorophenyl)-2-phenyl-1H-imidazole | Toluene | 55% |

Data adapted from a study on analogous 1,2,4-trisubstituted imidazoles. nih.gov

Organocatalytic and Brønsted Acid-Catalyzed Synthesis

The use of metal-free organocatalysts and Brønsted acids represents a significant advancement in imidazole synthesis, often aligning with green chemistry principles. While many examples focus on the 2,4,5-isomer, these catalysts are effective for the fundamental condensation steps required for all substitution patterns.

Brønsted Acids: Acidic catalysts are crucial for promoting the condensation and dehydration steps. Brønsted acidic ionic liquids, such as diethyl ammonium (B1175870) hydrogen phosphate and 1-methylimidazolium hydrogenesulfate ([Hmim]HSO₄), have been employed as efficient and reusable catalysts for the synthesis of trisubstituted imidazoles, often under solvent-free conditions. sciepub.comcdnsciencepub.com These catalysts protonate carbonyl oxygens, activating them toward nucleophilic attack by the amine, thereby driving the reaction forward.

Organocatalysts: Organic bases have also been utilized. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be a highly effective catalyst for the synthesis of trisubstituted imidazoles, providing excellent yields. ijprajournal.com Such catalysts typically function by activating the reactants through nucleophilic catalysis or by facilitating proton transfer steps in the mechanism.

Green Chemistry Principles in this compound Synthesis (e.g., Microwave-Assisted, Solvent-Free)

Green chemistry approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles have been successfully applied to the synthesis of substituted imidazoles.

Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times for imidazole synthesis from hours to mere minutes. nih.govorientjchem.orgwjbphs.com Microwave heating is efficient as it directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can significantly accelerate the rate of reaction. orientjchem.org This technique has been applied to multicomponent reactions for synthesizing various tri- and tetrasubstituted imidazoles and is applicable to the synthesis of the 1,2,4-triphenyl isomer. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent (neat conditions) is a core principle of green chemistry. Several protocols for imidazole synthesis, often coupled with microwave irradiation or the use of solid-supported or ionic liquid catalysts, proceed under solvent-free conditions. ijprajournal.comrsc.orgnih.gov This approach simplifies workup procedures, reduces the use of volatile organic compounds, and can lead to higher yields. For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved by heating a neat mixture of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate (B1210297) with a reusable catalyst. sciepub.com This solvent-free methodology is adaptable for the synthesis of this compound using the appropriate precursors.

| Method | Catalyst | Conditions | Key Advantages |

|---|---|---|---|

| Microwave-Assisted | p-Toluenesulfonic acid | Ethanol, 100°C, 60-80 min | Reduced reaction time, good to excellent yields. nih.gov |

| Solvent-Free | Diethyl ammonium hydrogen phosphate (Ionic Liquid) | 100°C, 25-45 min | No organic solvent, reusable catalyst, easy workup. sciepub.com |

| Ultrasound Irradiation | Nanocrystalline MgAl₂O₄ | Ethanol, 25-30 min | High yields, short reaction times, mild conditions. nih.gov |

| Solvent-Free / Sonication | Magnetic Nanoparticle Supported Lewis Acid | Solvent-free, 30-45 min | High efficiency, easy magnetic recovery of catalyst. rsc.orgnih.gov |

Multi-Component Reactions (MCRs) for Direct Access to this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the initial components. This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate complex molecules from simple precursors. core.ac.uksciepub.com The synthesis of this compound and its derivatives frequently employs MCRs, most notably variations of the Radziszewski synthesis.

A prevalent and versatile MCR for this purpose is the three-component condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde (benzaldehyde), and a source of ammonia (typically ammonium acetate). sciepub.comjapsonline.com This reaction can be facilitated by a variety of catalysts and conditions, including Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate, which allows the reaction to proceed under solvent-free conditions with high yields and short reaction times. sciepub.com

Another innovative MCR approach involves the in situ generation of the required aldehyde. For instance, 1,2-diols can be oxidized using lead tetraacetate to yield the aldehyde directly in the reaction vessel. This aldehyde then participates in the three-component reaction with benzil (B1666583) and ammonium acetate to afford the desired imidazole derivatives in good to excellent yields. core.ac.uk This method cleverly reduces the number of steps required in a multi-step synthesis. core.ac.uk

The efficiency of these MCRs can often be enhanced through the use of microwave irradiation, which has been shown to shorten reaction times significantly while maintaining high product yields. aip.org Various catalysts, from simple acids like glacial acetic acid to solid-supported catalysts such as silica-supported sulfuric acid (H2SO4·SiO2), have been successfully employed to drive these reactions. wjbphs.comsctunisie.org

Table 1: Comparison of Selected Multi-Component Methodologies for this compound Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzil | Benzaldehyde | Ammonium Acetate | Glacial Acetic Acid | 100°C | 5-24 hours | 69.60 | wjbphs.com |

| Benzil | Benzaldehyde | Ammonium Acetate | Diethyl Ammonium Hydrogen Phosphate | 100°C (Solvent-free) | 15 min | 96 | sciepub.com |

| 1,2-Diphenylethane-1,2-diol | Benzil | Ammonium Acetate | Lead Tetraacetate / Ethanol | 70°C | 3 hours | 96 | core.ac.uk |

| Benzil | Benzaldehyde | Ammonium Acetate | H2SO4·SiO2 | 110°C | 1 hour | N/A | sctunisie.org |

| Benzil | Benzaldehyde | Ammonium Acetate | HISA / Microwave | N/A | 3-5 min | 98 | aip.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing synthetic routes and designing novel transformations. The formation of this compound through MCRs involves a series of sequential and parallel reactions leading to the final heterocyclic product.

Identification of Reaction Intermediates

The classical three-component synthesis of this compound from benzil, benzaldehyde, and ammonium acetate is proposed to proceed through several key intermediates. core.ac.uk Although not typically isolated, the formation of these transient species is inferred from mechanistic studies. core.ac.ukasianpubs.org

The initial steps are believed to involve the reaction of both the aldehyde and the 1,2-dicarbonyl compound with ammonia, which is generated from ammonium acetate. core.ac.uk

Imine Formation : Benzaldehyde reacts with ammonia to form an imine intermediate. The acetic acid generated from the decomposition of ammonium acetate can facilitate this step. core.ac.uk

Diamine Formation : Concurrently, benzil reacts with two equivalents of ammonia, leading to the formation of a diamine derivative after condensation and rearrangement. youtube.com

Cyclization and Dehydration : The crucial step involves the condensation reaction between the imine derived from benzaldehyde and the intermediate formed from the reaction of benzil with ammonium acetate. core.ac.uk This is followed by a cyclization and subsequent dehydration (loss of water molecules) to yield the stable aromatic this compound ring. core.ac.ukyoutube.com

The key intermediate that leads to the final product is the adduct formed after the initial condensation, which then undergoes intramolecular cyclization to form the dihydroimidazole ring, followed by oxidation/dehydration to furnish the imidazole.

Transition State Analysis and Reaction Pathway Mapping

Detailed computational studies involving transition state analysis and reaction pathway mapping for the synthesis of this compound are not extensively reported in the surveyed literature. Such analyses, typically employing methods like Density Functional Theory (DFT), would provide precise energetic details of the reaction coordinates, including the structures and energies of transition states for each elementary step (e.g., imine formation, C-N bond formation during cyclization, and dehydration).

Kinetic and Thermodynamic Aspects of this compound Formation

The kinetics of this compound formation are significantly influenced by reaction parameters such as temperature, catalyst, and the use of external energy sources like microwaves.

Kinetic Control : The rapid synthesis times observed, particularly with microwave assistance (as short as 2-3 minutes), highlight the kinetic advantages of this technology. aip.orgasianpubs.org Microwave irradiation efficiently couples with the polar reaction intermediates, dramatically accelerating the reaction rates. The use of effective catalysts, such as acidic ionic liquids or solid acids, also enhances the reaction kinetics by lowering the activation energy of the rate-limiting steps, presumably the cyclization or dehydration stages. sciepub.comsctunisie.org Shorter reaction times are a clear indicator of faster reaction kinetics. core.ac.uk

Advanced Reactivity Profiles and Transformative Pathways of 1,2,4 Triphenyl 1h Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring and Phenyl Moieties

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com For 1,2,4-triphenyl-1H-imidazole, such reactions can theoretically occur on the central imidazole nucleus or on the peripheral phenyl rings. The imidazole ring is generally considered electron-rich and susceptible to electrophilic attack. However, the reactivity and regioselectivity are complex due to the presence of three bulky phenyl substituents.

The phenyl groups themselves can undergo electrophilic substitution (e.g., nitration, halogenation) as typical benzene (B151609) derivatives. masterorganicchemistry.com The N-phenyl group at the 1-position and the phenyl groups at the 2- and 4-positions will influence the substitution pattern on each other, though the electronic effects are intricate. For instance, standard nitration conditions typically involve a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com Similarly, electrophilic bromination can be achieved with molecular bromine, often in the presence of a Lewis acid, or with reagents like N-bromosuccinimide (NBS). mdpi.com

Despite these general principles, specific, documented examples of electrophilic substitution reactions carried out directly on the unsubstituted this compound scaffold are not extensively detailed in the surveyed literature. The steric hindrance from the phenyl rings and the potential for competing reactions on the different aromatic moieties likely require carefully optimized conditions to achieve selective functionalization.

Nucleophilic Reactions and Annulations Involving the Imidazole Nucleus

Nucleophilic aromatic substitution (SₙAr) is a powerful method for modifying aromatic rings, but it typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halide). libretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The this compound molecule lacks strong electron-withdrawing groups on its core structure. The phenyl rings are not sufficiently deactivating to facilitate nucleophilic attack on the imidazole ring or on themselves under standard SₙAr conditions. Consequently, the parent compound is generally unreactive toward nucleophiles in addition-elimination pathways.

Annulation reactions, which involve the construction of a new ring fused to an existing one, represent another pathway for structural modification. While annulation strategies are broadly applied in heterocyclic chemistry, specific examples involving the this compound nucleus as the starting substrate are not prominently featured in the reviewed scientific literature.

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization (e.g., Suzuki-Miyaura, Heck)

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and functionalizing heterocyclic compounds. The Suzuki-Miyaura and Heck reactions are particularly prominent for the peripheral functionalization of pre-halogenated this compound derivatives.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid) with an aryl or vinyl halide, catalyzed by a palladium(0) complex. organic-chemistry.orglibretexts.org This reaction is highly versatile for creating biaryl linkages. While the parent this compound is not a substrate, its halogenated derivatives are. For example, iodinated and brominated imidazoles have been shown to be suitable partners in Suzuki couplings, reacting with various arylboronic acids to yield arylated imidazoles. semanticscholar.org The reaction typically proceeds by activating the boronic acid with a base, which facilitates the transmetalation step in the catalytic cycle. organic-chemistry.org

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is effective for introducing vinyl groups onto aromatic and heteroaromatic rings. Similar to the Suzuki-Miyaura coupling, the Heck reaction requires a halide or triflate on the imidazole or one of its phenyl rings to serve as the electrophilic partner.

Below are representative examples of Suzuki-Miyaura couplings performed on a halogenated imidazole core, demonstrating the feasibility of this strategy for peripheral functionalization. semanticscholar.org

| Entry | Imidazole Substrate | Boronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Methoxymethyl-2-phenyl-4-iodo-1H-imidazole | 4-Methylsulfanylphenylboronic acid | 1-Methoxymethyl-2-phenyl-4-(4-methylsulfanylphenyl)-1H-imidazole | 68 |

| 2 | 1-Methoxymethyl-2-phenyl-4-iodo-1H-imidazole | 2-Acetylphenylboronic acid | 1-Methoxymethyl-2-phenyl-4-(2-acetylphenyl)-1H-imidazole | 79 |

| 3 | 2,4,5-Tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole | Phenylboronic acid | 4,5-Dibromo-2-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole | 79 |

| 4 | 2,4,5-Tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole | 2-Naphthylboronic acid | 4,5-Dibromo-2-(2-naphthyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole | 22 |

C-H Activation and Direct Functionalization Strategies

Direct C-H activation is a modern and highly sought-after strategy in organic synthesis that allows for the functionalization of C-H bonds without requiring pre-functionalized starting materials like halides or organometallics. This approach offers greater atom economy and can significantly shorten synthetic routes. These reactions are typically mediated by transition metal catalysts that can cleave a C-H bond and incorporate a new functional group.

While C-H activation has been successfully applied to a wide range of heterocyclic systems, the application of these strategies specifically to the this compound scaffold is not well-documented in the available literature. The presence of multiple, distinct C-H bonds—on the imidazole ring (C5 position) and on the three phenyl rings (ortho, meta, and para positions)—presents a significant challenge in regioselectivity that would need to be overcome for this method to be synthetically useful.

Oxidation-Reduction Chemistry and Redox Behavior of this compound

The redox chemistry of this compound is a key aspect of its reactivity. The parent compound, lophine, can be oxidized to form a stable 2,4,5-triphenylimidazolyl radical. This oxidation is often achieved chemically using an oxidant like potassium ferricyanide (K₃[Fe(CN)₆]) in an alkaline solution. organic-chemistry.org The resulting radical species is characterized by a distinct color and can dimerize to form a hexaarylbiimidazole (HABI). semanticscholar.org

The electrochemical behavior of triphenylimidazole derivatives has also been investigated. In a study of a 2,4,5-triphenyl-1H-imidazolium salt, cyclic voltammetry was used to determine its electrochemical stability. The analysis revealed distinct oxidation and reduction peaks, indicating the potentials at which the molecule undergoes electron transfer processes. organic-chemistry.org

| Process | Potential (V) | Reference |

|---|---|---|

| Oxidation Peak | 2.34 | organic-chemistry.org |

| Reduction Peak | 0.7 | organic-chemistry.org |

These electrochemical properties are crucial for applications where the molecule might be used in electronic devices or as a redox mediator. organic-chemistry.org

Photochemical and Thermal Transformations of the this compound Scaffold

The most significant photochemical transformation related to the this compound scaffold involves its oxidized dimer, hexaarylbiimidazole (HABI). This system exhibits photochromism, the ability to change color upon exposure to light and revert to its original state in the dark. mdpi.com

Upon exposure to ultraviolet (UV) light, the colorless or pale yellow HABI dimer undergoes homolytic cleavage of the central carbon-nitrogen bond to generate two intensely colored 2,4,5-triphenylimidazolyl radicals. mdpi.comwikipedia.org This process results in a visible color change, often to reddish-purple or bluish-purple, depending on the temperature and solvent. wikipedia.org

Photochromic Transformation: (C₂₁H₁₅N₂)₂ (Dimer) + hν (UV light) ⇌ 2 C₂₁H₁₅N₂• (Radical)

This reaction is reversible. When the light source is removed, the radicals recombine to reform the stable, colorless dimer. This thermal back-reaction allows the system to return to its initial state, making it a true photochromic system. mdpi.com The color and stability of the radical species can be influenced by temperature; at very low temperatures (e.g., -196°C), the colored radical form can be trapped and observed. wikipedia.org This unique light-sensitive behavior has led to interest in these compounds for applications such as sun shields and molecular switches. mdpi.com

Derivatization and Functionalization Strategies for Expanding 1,2,4 Triphenyl 1h Imidazole Chemical Space

Regioselective Functionalization of the Imidazole (B134444) Nitrogen (N-Derivatization)

The nitrogen atom at the N-1 position of the 1,2,4-triphenyl-1H-imidazole ring is a primary site for regioselective functionalization. The presence of a lone pair of electrons and an abstractable proton makes it a nucleophilic center, readily participating in various reactions to form N-substituted derivatives. This approach is fundamental to creating a diverse library of compounds with modified physicochemical and biological profiles.

Common N-derivatization strategies include N-alkylation and N-arylation. N-alkylation can be achieved by reacting the parent imidazole with various alkylating agents. For instance, the reaction of 2,4,5-triphenyl-1H-imidazole with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate yields ethyl 2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetate. scialert.net This ethyl acetate (B1210297) derivative serves as a key intermediate for further modifications, such as conversion into an acetohydrazide, which can then be used to synthesize Schiff bases. scialert.netasianpubs.org Similarly, reaction with chloroacetyl chloride introduces a reactive acyl chloride group at the N-1 position, which can be further reacted with amines to form amide derivatives. core.ac.uk

Another significant N-alkylation method is the Mannich reaction, which involves the aminoalkylation of the N-H group. This reaction typically uses formaldehyde (B43269) and a secondary amine (such as pyrrole, piperidine, or diphenylamine) to introduce an aminomethyl group onto the N-1 position of the imidazole ring. scialert.net This strategy is particularly useful for creating hybrid molecules that link the triphenylimidazole core to other heterocyclic systems. scialert.net

N-arylation, the attachment of an aryl group to the N-1 nitrogen, is another key strategy. While less common than N-alkylation, it can be achieved during the initial synthesis of the imidazole ring. In a four-component reaction, condensing benzil (B1666583), a substituted aldehyde, ammonium (B1175870) acetate, and a primary amine (like aniline) can lead to the formation of 1-aryl-2,4,5-triphenyl-1H-imidazoles. rsc.org

These N-derivatization reactions are crucial for modulating the steric and electronic properties of the molecule, which can significantly influence its biological activity and material characteristics.

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | 2,4,5-triphenyl-1H-imidazole, Ethyl chloroacetate, K₂CO₃ | N-1 substituted ethyl acetate | scialert.net |

| N-Acylation | 2,4,5-triphenyl-1H-imidazole, Chloroacetyl chloride, K₂CO₃ | N-1 substituted acyl chloride | core.ac.uk |

| N-Aminomethylation (Mannich Reaction) | 2,4,5-triphenyl-1H-imidazole, Formaldehyde, Secondary Amine (e.g., Benzimidazole) | N-1 aminomethyl derivative | scialert.net |

| N-Arylation (from synthesis) | Benzil, Aldehyde, Ammonium Acetate, Primary Amine (e.g., Aniline) | 1-Aryl-2,4,5-triphenyl-1H-imidazole | rsc.org |

Modification and Substitution of Phenyl Rings

Modification of the three phenyl rings attached to the C2, C4, and C5 positions of the imidazole core is a primary strategy for fine-tuning the molecule's properties. The most straightforward approach to achieve this is by utilizing substituted starting materials in the initial synthesis of the imidazole ring.

The Radziszewski reaction and related multicomponent syntheses, which condense a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (like ammonium acetate), offer a direct route to C2-phenyl substituted derivatives. By varying the aldehyde component, a wide array of functional groups can be introduced onto the phenyl ring at the C2 position. Research has demonstrated the synthesis of 2,4,5-triphenyl-1H-imidazole analogues bearing diverse substituents on the C2-phenyl ring, including:

Halogens: Chloro and fluoro groups have been introduced using p-chlorobenzaldehyde or p-fluorobenzaldehyde, respectively. wjbphs.comijfmr.com

Electron-donating groups: Methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups can be incorporated by using the corresponding substituted benzaldehydes. The presence of a trimethoxy benzene (B151609) nucleus at the C2 position has been noted for conferring specific biological activities. ijcrt.org

Electron-withdrawing groups: The nitro group (-NO₂) is a common substituent introduced via p-nitrobenzaldehyde. rsc.org

Other functionalities: Hydroxyl (-OH) and benzyl (B1604629) groups have also been successfully incorporated into the C2-phenyl ring. scialert.netrsc.org

The electronic nature of the substituent on the aldehyde can influence the reaction's efficiency. It has been observed that electron-withdrawing groups on the aromatic aldehyde tend to increase the rate and yield of the imidazole formation, whereas electron-donating groups may decrease the reaction rate. prezi.com

While modification of the C2-phenyl ring is synthetically accessible, functionalization of the C4 and C5 phenyl rings is more challenging as they originate from the benzil starting material. Post-synthesis modification of the phenyl rings, such as through electrophilic aromatic substitution (e.g., nitration, halogenation), is theoretically possible but may suffer from a lack of regioselectivity, leading to mixtures of isomers.

A more advanced and precise strategy for further diversification involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This approach would first require the synthesis of a halogenated this compound, for instance, by using a halo-substituted benzaldehyde (B42025). This halo-derivative could then be coupled with various organometallic reagents to introduce a wide range of carbon-based substituents, significantly expanding the chemical space.

| Position | Modification Strategy | Substituent Examples | Reference |

| C2-Phenyl | Varying the aldehyde in the initial synthesis | -Cl, -F, -NO₂, -OCH₃, -OH, -CH₃ | rsc.orgwjbphs.comijfmr.comijcrt.org |

| C2, C4, C5-Phenyl | Post-synthesis cross-coupling (potential) | Alkyl, Aryl, Alkenyl, Alkynyl | N/A |

Introduction of Heteroatomic Functionalities at Various Positions

Introducing heteroatoms such as oxygen, nitrogen, and sulfur into the this compound structure is a key strategy for modulating its electronic properties, solubility, and capacity for hydrogen bonding. These functionalities can be incorporated either onto the phenyl rings or, in some cases, directly onto the imidazole core.

Oxygen Functionalities: The most common method for introducing an oxygen-based functional group is through the use of a substituted benzaldehyde during the initial synthesis. The synthesis of 2-(4-hydroxyphenyl)-1,4,5-triphenyl-1H-imidazole and 2-(2-hydroxy-5-methylphenyl)-1,4,5-triphenyl-1H-imidazole are well-documented examples. rsc.org These hydroxylated derivatives are of particular interest due to their potential for applications involving excited-state intramolecular proton transfer (ESIPT). researchgate.net Similarly, methoxy groups (-OCH₃) can be introduced onto the phenyl rings using methoxy-substituted benzaldehydes. ijcrt.org

Nitrogen Functionalities: Introducing nitrogen-containing groups, particularly the amino group (-NH₂), is a valuable modification. A prevalent and effective strategy involves a two-step process. First, a nitro-substituted triphenylimidazole is synthesized using a nitrobenzaldehyde (e.g., p-nitrobenzaldehyde) in the cyclocondensation reaction. rsc.org The resulting nitro group can then be chemically reduced to an amino group using standard reducing agents such as hydrazine (B178648) hydrate (B1144303) with a catalyst. researchgate.net This nitration-reduction sequence provides a reliable pathway to aminophenyl-substituted triphenylimidazoles.

Sulfur Functionalities: The direct introduction of sulfur-based functionalities, such as a thiol (-SH) group, onto the this compound scaffold is less commonly reported in the literature. While triphenylthiazoles (containing a sulfur atom in the five-membered ring) are known analogues, methods for the direct sulfation or introduction of mercapto groups onto the pre-formed triphenylimidazole core are not well-established. researchgate.net One report noted that the addition of a thio group to 2,4,5-triphenylimidazole (B1675074) resulted in increased biological activity, though the specific synthetic details were not elaborated. ijcrt.org

| Heteroatom | Functional Group | Position | Synthetic Strategy | Reference |

| Oxygen | Hydroxyl (-OH) | C2-Phenyl | Use of hydroxybenzaldehyde in synthesis | rsc.org |

| Oxygen | Methoxy (-OCH₃) | C2-Phenyl | Use of methoxybenzaldehyde in synthesis | ijcrt.org |

| Nitrogen | Amino (-NH₂) | C2-Phenyl | Synthesis of nitro-derivative followed by reduction | rsc.orgresearchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of 1,2,4 Triphenyl 1h Imidazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. While extensive NMR data are available for the more common 2,4,5-triphenyl-1H-imidazole isomer, specific experimental spectra for 1,2,4-Triphenyl-1H-imidazole are not widely reported. However, the application of various NMR techniques would allow for its complete structural assignment.

One-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H) and carbons (¹³C). For this compound, the ¹H NMR spectrum is expected to show a series of multiplets in the aromatic region (approximately 7.0-8.0 ppm). The key distinguishing feature would be the signal for the lone proton on the imidazole (B134444) ring (H-5), which would likely appear as a singlet. The integration of the aromatic region would correspond to the 15 protons of the three phenyl rings.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The carbons of the imidazole core (C-2, C-4, and C-5) would have characteristic chemical shifts, differing significantly from those of the phenyl rings.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each of the three phenyl rings, allowing for the assignment of ortho, meta, and para protons relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, definitively linking each proton signal to its corresponding carbon signal. This would be used to assign the carbons of the phenyl rings and the C-5 of the imidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing long-range (2-3 bond) correlations. It would be used to connect the phenyl rings to the correct positions on the imidazole core. For instance, correlations would be expected from the protons of the N-1 phenyl ring to carbons C-2 and C-5 of the imidazole ring, and from the protons of the C-4 phenyl ring to carbons C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about spatial proximity. It would be particularly useful in determining the preferred conformation in solution by showing through-space correlations between protons on different phenyl rings, for example, between the ortho protons of the N-1 phenyl ring and the ortho protons of the C-2 phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on general principles, as specific experimental data is not readily available.

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenyl-H | ¹H NMR | 7.0 - 8.0 | Complex multiplet region for 15 protons. |

| Imidazole-H (C5-H) | ¹H NMR | ~7.5 - 8.5 | Expected to be a singlet, potentially downfield. |

| Phenyl-C | ¹³C NMR | 120 - 140 | Multiple signals for the 18 carbons of the phenyl rings. |

| Imidazole-C | ¹³C NMR | 115 - 150 | Signals for C2, C4, and C5. |

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insight into its structure and dynamics in the crystalline form. For molecules like this compound, which may exist in different crystalline forms (polymorphs), ssNMR is a powerful analytical method. acs.org

Polymorphism can arise from different packing arrangements or variations in molecular conformation, such as the torsion angles of the phenyl rings relative to the central imidazole ring. rsc.org These subtle structural differences, which are averaged out in solution, lead to distinct signals in ssNMR spectra. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material. mdpi.com By comparing the ssNMR spectra of different batches or crystals, one can identify and characterize different polymorphs. Furthermore, ssNMR can be used to study the dynamics in the solid state, such as the reorientation of the phenyl rings.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Delineation

Mass spectrometry is a key technique for confirming the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₂₁H₁₆N₂. The precise measurement of the molecular ion peak (e.g., [M+H]⁺ in positive ion mode) and its comparison with the calculated theoretical mass would provide unambiguous confirmation of the compound's identity, distinguishing it from compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₂₁H₁₆N₂ | [M]⁺ | 296.1313 |

| C₂₁H₁₇N₂ | [M+H]⁺ | 297.1386 |

| C₂₁H₁₅N₂ | [M-H]⁻ | 295.1241 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. ncsu.edu While specific MS/MS studies on this compound are not documented, a plausible fragmentation pathway can be predicted based on its structure.

Upon ionization, the protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways:

Loss of a Phenyl Group: Cleavage of the bond between a phenyl ring and the imidazole core is a probable fragmentation. The loss of a phenyl radical (C₆H₅•) from the C-2 or C-4 position would be a common pathway.

Loss of Phenylnitrene/Aniline fragment: The N-1 phenyl group is bonded to a nitrogen atom, and its fragmentation could differ, potentially involving cleavage of the N-phenyl bond.

Ring Cleavage: The imidazole ring itself could undergo cleavage, leading to smaller fragment ions characteristic of the substituted heterocyclic core.

Analyzing these fragmentation patterns allows for the differentiation of isomers. For example, the fragmentation of this compound would be expected to differ from that of 2,4,5-Triphenyl-1H-imidazole, providing a method for their distinction via mass spectrometry. uni-halle.de

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

A key structural feature of interest is the planarity of the molecule. Due to steric hindrance between the phenyl groups, it is expected that the three rings would be significantly twisted out of the plane of the central imidazole ring. X-ray crystallography would quantify these dihedral angles. For instance, in the structure of 1,2,4,5-tetraphenyl-1H-imidazole, the phenyl rings in the 1-, 2-, and 4-positions are twisted from the imidazole ring by angles ranging from approximately 4° to 85°. nih.gov Similar non-planar conformations are observed in numerous other triphenyl- and tetraphenyl-imidazole derivatives. researchgate.netijirt.org

Furthermore, crystallographic analysis elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. This information is crucial for understanding the solid-state properties of the material.

Table 3: Representative Crystallographic Data for a Related Compound: 1,2,4,5-Tetraphenyl-1H-imidazole Note: This data is for a derivative and is presented for illustrative purposes. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₇H₂₀N₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8169 (15) |

| b (Å) | 9.8846 (15) |

| c (Å) | 20.601 (3) |

| α (°) | 81.133 (5) |

| β (°) | 82.922 (6) |

| γ (°) | 84.085 (6) |

| Dihedral Angles (Phenyl vs Imidazole) | Molecule A: 84.3°, 21.6°, 21.5°, 75.7° |

| Molecule B: 85.5°, 3.8°, 2.4°, 81.7° |

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

The parent compound, 2,4,5-triphenyl-1H-imidazole, has been reported to exist in at least two polymorphic forms. acs.org Both polymorphs crystallize in the orthorhombic system but are distinguished by their space groups, Pna21 and Pbca, respectively. acs.org The structural analysis of various derivatives reveals how substitution on the phenyl rings or the imidazole nitrogen influences the crystal system and unit cell parameters.

For instance, the derivative 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole crystallizes in the triclinic space group P1̄. researchgate.net Its asymmetric unit contains two independent molecules. researchgate.net The phenyl rings attached to the imidazole core are not coplanar with the central heterocycle. In 1,2,4,5-tetraphenyl-1H-imidazole, the phenyl rings at the 1-, 2-, 4-, and 5-positions are twisted from the central imidazole ring by significant dihedral angles. researchgate.net Similarly, in the 2-(4-chlorophenyl) derivative, the bonds connecting the phenyl rings to the imidazole core exhibit significant torsion. researchgate.net

Another derivative, 1-neopentyl-2,4,5-triphenyl-1H-imidazole, was also found to crystallize in the triclinic system with the space group P-1. tandfonline.com The introduction of substituents, such as a 4-((methyl)pyridine) group, can also result in a triclinic crystal system. researchgate.net These studies collectively demonstrate that the phenyl rings are consistently twisted out of the plane of the central imidazole ring, a key conformational feature of this class of compounds.

Below is a table summarizing the crystallographic data for selected this compound derivatives.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole researchgate.net | Triclinic | P1̄ | 10.2102 | 10.3193 | 11.2040 | 83.116 | 86.022 | 66.348 |

| 1-Neopentyl-2,4,5-triphenyl-1H-imidazole derivative tandfonline.com | Triclinic | P-1 | 6.0629 | 12.3831 | 15.2890 | - | - | - |

| 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivative researchgate.net | Triclinic | - | - | - | - | - | - | - |

Analysis of Supramolecular Interactions and Crystal Packing

The solid-state architecture of this compound derivatives is governed by a network of non-covalent supramolecular interactions. These interactions dictate how individual molecules assemble into a stable, three-dimensional crystal lattice.

A dominant and recurring motif in the crystal structures of N-unsubstituted imidazole derivatives is the formation of intermolecular N-H···N hydrogen bonds. acs.orgqub.ac.uk This interaction connects neighboring molecules into one-dimensional chains or helices. acs.orgqub.ac.uk In the parent lophine, molecules self-assemble to form 1D helices through this specific hydrogen bonding. acs.org

The introduction of halogen substituents can lead to other types of interactions. For example, N-methylated aprotic derivatives of halogen-substituted lophines form corrugated layers stabilized by halogen···π and halogen···halogen interactions. acs.org Biprotic salts of these compounds can form cation···π stacks, which then assemble into two-dimensional layers via hydrogen bonding with counter-ions. acs.org The analysis of these interactions is often aided by computational tools like Hirshfeld surface analysis, which helps to visualize and quantify the intermolecular contacts within the crystal. tandfonline.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental for identifying functional groups and probing the conformational characteristics of this compound derivatives. The vibrational modes observed in the spectra correspond to specific stretching and bending motions of the bonds within the molecule.

The FT-IR spectra of these compounds show characteristic absorption bands that confirm their structural features. For 2,4,5-triphenyl-1H-imidazole, a distinct band corresponding to the N-H stretch is typically observed in the range of 3331-3493 cm⁻¹. rsc.org Aromatic C-H stretching vibrations appear around 3050-3060 cm⁻¹. rsc.orgrsc.org

The imidazole ring itself gives rise to several characteristic vibrations. The C=N stretching vibration is a key marker for the imidazole core, often appearing in the 1591-1665 cm⁻¹ region. researchgate.netrsc.org Aromatic C=C stretching vibrations from the phenyl rings are also prominent, typically found between 1462 cm⁻¹ and 1495 cm⁻¹. rsc.orgrsc.org

The table below lists characteristic FT-IR absorption bands for this compound and some of its derivatives.

| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |

| 2,4,5-triphenyl-1H-imidazole rsc.org | 3415 | 3057 | 1595 | 1487 |

| 2-(p-tolyl)-4,5-diphenyl-1H-imidazole rsc.org | 3331 | 3032, 2914 | 1591 | 1494 |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole rsc.org | 3415 | - | 1601 | 1440 |

| 2-(2-Hydroxy-5-methylphenyl)-1,4,5-triphenyl imidazole rsc.org | 3428 | 3055, 2914 | 1596 | 1495 |

Raman spectroscopy provides complementary information. For related imidazole compounds like benznidazole, Raman spectra have been used to identify N-H and C=O stretching vibrations, with shifts in these bands indicating the presence of intermolecular hydrogen bonding in the crystal packing. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of this compound derivatives. These techniques probe the electronic transitions between molecular orbitals.

The UV-Vis absorption spectra of these compounds are characterized by intense absorption bands in the ultraviolet region, typically between 290 and 350 nm. acs.orgresearchgate.net These absorptions are generally attributed to π→π* electronic transitions within the conjugated system formed by the imidazole and phenyl rings. For example, studies on halogen-substituted 2,4,5-triphenyl-1H-imidazole derivatives show absorption bands in the 292-313 nm range when measured in solution. acs.org

Upon excitation with UV light, many this compound derivatives exhibit fluorescence. Their emission spectra are often characterized by a broad band in the blue to green region of the visible spectrum. acs.org For the aforementioned halogen-substituted derivatives, fluorescence emissions were observed spanning from 377 nm to 470 nm. acs.org

The photophysical properties of these compounds can be highly sensitive to their environment. Many derivatives exhibit solvatochromism, where the position of the absorption and emission bands shifts with changes in solvent polarity. researchgate.net This phenomenon is often due to changes in the dipole moment of the molecule upon electronic excitation, indicating the presence of intramolecular charge transfer (ICT) character in the excited state. researchgate.net For some derivatives, a bathochromic (red) shift is observed in both absorption and emission spectra as the solvent polarity increases. researchgate.net Certain derivatives, such as those incorporating an anthracene moiety, have been explored as environmentally sensitive fluorophores due to their interesting solvatofluorochromic properties. rsc.org

The table below summarizes the photophysical data for selected derivatives.

| Compound Class | Absorption λmax (nm) | Emission λmax (nm) |

| Halogen-substituted 2,4,5-triphenyl-1H-imidazole derivatives (in solution) acs.org | 292 - 313 | 377 - 416 |

| Triphenylimidazole-phenylacrylonitrile derivative researchgate.net | ~300 - 440 | - |

Computational and Theoretical Investigations on this compound: A Review of Available Research

A thorough review of available scientific literature reveals a significant scarcity of specific computational and theoretical studies focused exclusively on the chemical compound This compound . The vast majority of published research in this area concentrates on the isomeric compound, 2,4,5-triphenyl-1H-imidazole (also known as lophine), and the related derivative, 1,2,4,5-tetraphenyl-1H-imidazole.

Due to the strict requirement to focus solely on this compound, it is not possible to provide a detailed article covering the specified topics of quantum chemical calculations, molecular dynamics simulations, reaction mechanism modeling, and QSPR modeling for this specific isomer. The necessary primary research data to populate these sections is not present in the currently accessible scientific literature.

For context, computational studies on related imidazole compounds are prevalent. For instance, extensive Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping have been performed on derivatives of 2,4,5-triphenyl-1H-imidazole to understand their electronic structure, reactivity, and potential for applications in materials science and pharmacology. tandfonline.comtandfonline.com Similarly, crystallographic and theoretical studies have been reported for 1,2,4,5-tetraphenyl-1H-imidazole, providing insights into its three-dimensional structure and the orientation of its phenyl rings. nih.govresearchgate.net

However, these findings are specific to the molecular architecture of those compounds and cannot be extrapolated to accurately describe the distinct properties of the this compound isomer.

Therefore, this article cannot be generated as requested due to the absence of specific, published research data for this compound corresponding to the detailed outline provided.

Computational and Theoretical Investigations on 1,2,4 Triphenyl 1h Imidazole

Aromaticity and Tautomerism Studies within the Imidazole (B134444) System

Computational and theoretical investigations have provided significant insights into the electronic structure and stability of the imidazole ring, particularly concerning its aromaticity and the potential for tautomerism. While specific studies focusing exclusively on 1,2,4-Triphenyl-1H-imidazole are limited, the principles derived from broader research on substituted imidazoles offer a strong framework for understanding its behavior.

The aromaticity of the imidazole ring is a key determinant of its stability and reactivity. Aromatic character in cyclic, planar molecules with conjugated π systems is associated with enhanced stability. The imidazole ring, with its five-membered ring and six π-electrons (four from the two double bonds and two from the lone pair of one of the nitrogen atoms), fulfills Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).

A widely used computational method to quantify the aromaticity of a cyclic system is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), with negative values indicating aromatic character and positive values indicating anti-aromatic character. Studies on various imidazole derivatives have consistently shown negative NICS values, confirming the aromatic nature of the imidazole core. The magnitude of the NICS value can be influenced by the nature and position of substituents on the ring. For instance, electron-donating or electron-withdrawing groups can modulate the electron density within the π-system, thereby altering the degree of aromaticity. In this compound, the phenyl substituents can influence the electronic properties of the imidazole ring through both inductive and resonance effects.

Table 1: Representative NICS(1) Values for Imidazole and Substituted Derivatives

| Compound | Substituent at C2 | NICS(1) (ppm) | Reference |

| Imidazole | -H | -10.60 | aip.org |

| 2-Phenylimidazole | -Phenyl | -10.25 | aip.org |

| 2-(p-Nitrophenyl)imidazole | -p-Nitrophenyl | -10.05 | aip.org |

| 2-(p-Methoxyphenyl)imidazole | -p-Methoxyphenyl | -10.33 | aip.org |

This table presents representative data from computational studies on substituted imidazoles to illustrate the effect of substituents on the aromaticity of the imidazole ring, as measured by NICS(1) values. The values are indicative of the general trends observed in such systems.

Tautomerism in imidazoles refers to the migration of a proton between the two nitrogen atoms of the ring. For an unsubstituted imidazole, the two tautomeric forms are degenerate. However, in asymmetrically substituted imidazoles like this compound, the tautomers are non-equivalent. The position of the proton defines the specific tautomer, for example, 1H- and 3H-tautomers in monosubstituted imidazoles.

Computational studies, often employing Density Functional Theory (DFT) methods, have been used to evaluate the relative stabilities of different tautomers of imidazole derivatives. These calculations typically determine the ground-state energies of the possible tautomeric forms, with the tautomer having the lowest energy being the most stable. The relative stability is influenced by steric and electronic effects of the substituents. For this compound, the tautomeric equilibrium would involve the proton residing on either N1 or N3. The presence of the bulky phenyl groups at positions 1, 2, and 4 would introduce significant steric interactions that would play a crucial role in determining the preferred tautomeric form. Theoretical calculations on related systems suggest that both electronic effects of the substituents and the medium (gas phase vs. solvent) can significantly influence the position of the tautomeric equilibrium.

Table 2: Relative Energies of Imidazole Tautomers from a Computational Study

| Tautomer | Relative Energy (kcal/mol) | Computational Method |

| Imidazole (aromatic) | 0.00 | B3LYP/6-311++G |

| Non-aromatic tautomer 1 | +25.5 | B3LYP/6-311++G |

| Non-aromatic tautomer 2 | +35.1 | B3LYP/6-311++G** |

This table provides data from a computational study on imidazole to illustrate the significant energy difference between the aromatic and non-aromatic tautomers, highlighting the strong preference for the aromatic form. purkh.com

Emerging Applications and Interdisciplinary Research Directions for 1,2,4 Triphenyl 1h Imidazole

Integration into Advanced Functional Materials

The inherent fluorescence and chemiluminescence of the triphenylimidazole core, often referred to as a "lophine" scaffold, make it an exceptional candidate for advanced functional materials. nih.gov Its rigid, conjugated structure is conducive to strong light emission and environmental sensitivity.

Functionalized lophine derivatives are highly promising for light-emitting applications in OLEDs. nih.gov By introducing electron-donating and electron-accepting groups onto the phenyl rings, the emission color and efficiency can be precisely tuned. nih.gov Triphenylamine-imidazole based luminophores, for example, have been successfully employed as emitting dopants in solution-processable OLEDs, exhibiting bright deep-blue electroluminescence. researchgate.net

In one study, an OLED device using a triphenylamine-imidazole derivative with two acceptor groups (DBIPTPA) as the emitter achieved a high luminance of 495 cd/m² and an external quantum efficiency of 2.5%, with CIE coordinates of (0.16, 0.06), which is ideal for deep-blue displays. researchgate.net Another device, which used (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile as the emitting layer, showed a respectable average luminance of 450 cd/m². rsc.org

Table 2: Performance of Selected Triphenylimidazole-based OLEDs

| Emitter Material | Host Material | Max. Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | Emission Color | CIE Coordinates |

|---|---|---|---|---|---|

| DBIPTPA (3 wt%) | CBP | 495 | 2.5 | Deep-Blue | (0.16, 0.06) |

Data sourced from references researchgate.net and rsc.org. **CBP = 4,4′-bis(9H-carbazol-9-yl)biphenyl ***Compound 2 = (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile

The sensitivity of the fluorescence of triphenylimidazole derivatives to their local environment makes them excellent candidates for chemical sensors. Their emission properties can change significantly upon binding with specific analytes, such as metal ions, leading to a "turn-on" or "turn-off" fluorescent response. researchgate.net

Recently, two imidazole-based colorimetric fluorescent probes were developed for the selective and sensitive detection of ferric ions (Fe³⁺). researchgate.net These probes exhibited strong anti-interference properties and low detection limits. The probe CIN, 4-(4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl)-N,N-diphenylaniline, had a detection limit of 0.26 μM, while the furan-containing analogue, FIN, had an even lower detection limit of 0.10 μM. researchgate.net Lophine derivatives have also been explored as versatile analytical tools for the determination of other metal ions, including cobalt(II) and chromium(VI). nih.gov The development of such sensors is crucial for monitoring environmental contaminants and understanding the role of metal ions in biological systems. nih.govmdpi.comnih.gov

Table 3: Triphenylimidazole-based Fluorescent Probes for Fe³⁺ Detection

| Probe Name | Analyte | Detection Limit (μM) | Binding Constant (Kₐ, M⁻¹) |

|---|---|---|---|

| CIN | Fe³⁺ | 0.26 | 1.165 x 10⁵ |

Data sourced from reference researchgate.net.

Photochromic and thermochromic materials can change their color reversibly in response to light and heat, respectively. The dimer of the 2,4,5-triphenylimidazolyl radical, known as hexaarylbiimidazole (HABI), is a classic example of a molecule exhibiting these properties. oup.comnih.gov

The photochromism, thermochromism, and even piezochromism (pressure-induced color change) observed in HABI systems are due to the reversible dissociation of the colorless dimer into two colored triphenylimidazolyl radicals upon stimulation by UV light, heat, or grinding. oup.com This radical formation leads to a distinct reddish-purple color. The reaction reverses when the stimulus is removed, returning the compound to its colorless state. oup.com This reversible color-changing capability makes these materials suitable for applications in smart windows, security inks, and optical data storage. Research has also shown that bisimidazole derivatives of lophine exhibit photochromism and thermochromism in the solid state. researchgate.net

Photophysical Properties and Energy Transfer Mechanisms of 1,2,4-Triphenyl-1H-imidazole Derivatives

The photophysical properties of this compound and its derivatives are of significant interest due to their potential applications in various optoelectronic devices. These properties are intrinsically linked to the molecular structure, including the nature and position of substituents on the phenyl rings, which can influence the energy levels of the frontier molecular orbitals and, consequently, the absorption and emission characteristics.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process in fluorescent molecules. For triphenyl-imidazole derivatives, these values are highly sensitive to the molecular structure and the surrounding environment, such as solvent polarity.

Research on a series of triphenyl-imidazole compounds has provided insights into their fluorescence behavior. For instance, the fluorescence lifetimes of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde and 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde have been measured in different solvents, demonstrating the influence of both the substituent on the imidazole (B134444) ring and the solvent on the excited state dynamics. sioc-journal.cn The introduction of a benzyl (B1604629) group can lead to a blue-shift in the fluorescence spectra, while a nitro group can cause a red-shift. sioc-journal.cn

Table 1: Fluorescence Lifetime of Representative Triphenyl Imidazole Derivatives in Various Solvents

| Compound | Solvent | Fluorescence Lifetime (ns) |

|---|---|---|

| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde | Dichloromethane | 2.15 |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde | Tetrahydrofuran | 2.08 |

| 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde | Dichloromethane | 2.23 |

| 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde | Tetrahydrofuran | 2.17 |

Note: This data is for related triphenyl imidazole compounds and is intended to be illustrative of the typical lifetime values for this class of molecules. sioc-journal.cn

Singlet and Triplet State Characterization

The excited state dynamics of this compound derivatives involve both singlet and triplet states. Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). From this state, it can relax to the ground state (S0) via radiative (fluorescence) or non-radiative pathways. Alternatively, it can undergo intersystem crossing (ISC) to a triplet state (T1). The characterization of these states is crucial for understanding the complete photophysical behavior and for applications that rely on triplet harvesting, such as in organic light-emitting diodes (OLEDs) utilizing thermally activated delayed fluorescence (TADF).

Detailed experimental characterization of the singlet and triplet states for the specific this compound isomer is limited in the available literature. However, computational studies on related imidazole derivatives provide valuable insights. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are powerful tools to predict the energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), which are fundamental to understanding the electronic transitions. These calculations can also elucidate the nature of the excited states, including the distribution of electron density and the singlet-triplet energy gap (ΔEST). A small ΔEST is a key prerequisite for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, which is the basis of TADF.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems, like triphenyl-imidazole derivatives, are promising candidates for NLO materials due to their large molecular hyperpolarizabilities.

The NLO properties of imidazole derivatives have been investigated through both experimental and theoretical methods. The Z-scan technique is a common experimental method used to measure the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2). Theoretical calculations, often employing DFT, can predict the first and second hyperpolarizabilities (β and γ), which are molecular-level indicators of NLO activity.

For instance, a study on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed a first-order hyperpolarizability significantly greater than that of the standard NLO material urea. malayajournal.org This enhancement is attributed to the intramolecular charge transfer characteristics of the molecule. While this data is not for the this compound, it highlights the potential of the imidazole core to be part of efficient NLO chromophores. The presence of donor and acceptor groups on the phenyl rings can further enhance the NLO response by increasing the charge transfer character of the excited states.

Supramolecular Assembly and Host-Guest Chemistry of this compound

The ability of molecules to self-assemble into well-defined supramolecular architectures is a cornerstone of materials science and nanotechnology. For this compound derivatives, the interplay of non-covalent interactions dictates their packing in the solid state and their aggregation behavior in solution, opening avenues for the design of functional materials.

Self-Assembly Strategies of this compound Derivatives

The self-assembly of this compound derivatives is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions. The specific substitution pattern on the phenyl rings can be strategically modified to control the directionality and strength of these interactions, thereby guiding the formation of desired supramolecular structures.

While specific studies on the self-assembly of this compound are not extensively detailed in the provided search results, research on related imidazole amphiphiles demonstrates the potential for forming diverse aggregates such as micelles, vesicles, and fibers in solution. The imidazole headgroup, with its ability to act as both a hydrogen bond donor and acceptor, plays a crucial role in directing the assembly process. The pH of the solution can also be a critical factor in tuning the morphology of the resulting supramolecular structures.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. The study of non-covalent interactions is central to crystal engineering, as these forces determine the molecular packing.

In the crystal structures of triphenyl- and tetraphenyl-imidazole derivatives, various non-covalent interactions have been identified. nih.govresearchgate.net The phenyl rings can engage in π-π stacking and C-H···π interactions, which are significant in stabilizing the crystal packing. The imidazole core, with its nitrogen atoms, can participate in hydrogen bonding, particularly if there are suitable donor groups present on neighboring molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde |

| 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde |

| 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole |

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound are a subject of interest, particularly in the context of developing redox mediators for organic electrosynthesis. While specific, detailed studies on the this compound isomer are not extensively documented in publicly available literature, the general behavior can be inferred from research on the broader class of triarylimidazoles. These compounds are recognized for their tunable redox abilities and utility as organic molecular mediators in electrochemical reactions.

Research into triarylimidazole redox catalysts reveals that they typically display multiple oxidation peaks, with the first redox couple often being quasi-reversible. researchgate.net The redox potential of these molecules can be systematically adjusted through the addition of electron-donating or electron-withdrawing substituents on the aryl rings. researchgate.net This tunability is a key feature, allowing for the design of mediators for specific electrochemical transformations. A linear correlation has been established between the first oxidation potential of substituted triarylimidazoles and the sum of the Hammett sigma+ substituent constants, providing a predictable way to modify their redox properties. researchgate.net